molecular formula C19H19ClN4O B7687559 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpyridin-2-amine

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpyridin-2-amine

Cat. No.: B7687559
M. Wt: 354.8 g/mol
InChI Key: IWBVNYCOILXRPX-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpyridin-2-amine is a complex organic compound that features a unique combination of a pyridine ring, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpyridin-2-amine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions . The chlorophenyl group is introduced via a substitution reaction, and the final step involves the coupling of the oxadiazole intermediate with a cyclohexylamine derivative under conditions that promote amide bond formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the chlorine atom .

Mechanism of Action

The mechanism by which 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpyridin-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpyridin-2-amine apart is its combination of the oxadiazole and pyridine rings, which confer unique electronic properties and reactivity. This makes it particularly valuable in the development of new materials and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-14-10-8-13(9-11-14)17-23-19(25-24-17)16-7-4-12-21-18(16)22-15-5-2-1-3-6-15/h4,7-12,15H,1-3,5-6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBVNYCOILXRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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